molecular formula C8H7NOS B1361416 2-Methyl-1,3-benzothiazol-5-ol CAS No. 68867-14-1

2-Methyl-1,3-benzothiazol-5-ol

Cat. No. B1361416
CAS RN: 68867-14-1
M. Wt: 165.21 g/mol
InChI Key: LAKVUPMDDFICNR-UHFFFAOYSA-N
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Description

“2-Methyl-1,3-benzothiazol-5-ol” is a chemical compound with the molecular formula C8H7NOS . It is also known by other names such as “2-methylbenzo[d]thiazol-5-ol” and "2-Methyl-5-benzothiazolol" . The molecular weight of this compound is 165.21 g/mol .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2-Methyl-1,3-benzothiazol-5-ol”, often involves the condensation of 2-aminothiophenol with aldehydes . This process can be accelerated using microwave radiation and an inexpensive ionic liquid, 1-pentyl-3-methylimidazolium bromide . The ionic liquid can be recycled for subsequent reactions .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1,3-benzothiazol-5-ol” includes a benzothiazole ring, which is a bicyclic compound with fused benzene and thiazole rings . The compound also contains a hydroxyl group (-OH) and a methyl group (-CH3) attached to the benzothiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives, including “2-Methyl-1,3-benzothiazol-5-ol”, have been found to exhibit a wide range of biological activities . They can react with various types of cancer cell lines through multiple mechanisms .


Physical And Chemical Properties Analysis

“2-Methyl-1,3-benzothiazol-5-ol” has a molecular weight of 165.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a topological polar surface area of 61.4 Ų .

Scientific Research Applications

Synthesis and Pharmacological Screening

2-Methyl-1,3-benzothiazol-5-ol, as part of the benzothiazole family, is used in the synthesis of various pharmacologically active compounds. For instance, novel 6-fluorobenzothiazole substituted pyrazole analogues have been synthesized using benzothiazoles as key components. These compounds are characterized for their antimicrobial and antioxidant activities, demonstrating the potential of 2-Methyl-1,3-benzothiazol-5-ol derivatives in pharmaceutical applications (Raparla et al., 2013).

Antitumor Properties

A significant area of research involving 2-Methyl-1,3-benzothiazol-5-ol derivatives is in the development of antitumor agents. Studies have shown that certain 2-(4-amino-3-methylphenyl)benzothiazoles, structurally related to 2-Methyl-1,3-benzothiazol-5-ol, display selective and potent antitumor properties against a variety of cancer cell lines, such as breast, ovarian, and renal cancers. These compounds have been evaluated both in vitro and in vivo, highlighting their potential as therapeutic agents (Bradshaw et al., 2002).

Chemical Synthesis and Modification

2-Methyl-1,3-benzothiazol-5-ol and its analogues are also utilized in chemical synthesis and modification processes. Research has demonstrated the ability to prepare 5-substituted 1,3-benzothiazol-2(3H)-ones and their N-methyl analogues through Stille and Suzuki reactions. These compounds are notable for their varied substitutions at the C-5 position, enhancing their chemical diversity and applicability in different research contexts (Pirat et al., 2011).

Future Directions

Benzothiazole derivatives, including “2-Methyl-1,3-benzothiazol-5-ol”, have shown promising biological activities, making them potential candidates for drug design . Future research could focus on further exploring the biological activities of these compounds and developing new synthetic approaches .

properties

IUPAC Name

2-methyl-1,3-benzothiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKVUPMDDFICNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351427
Record name 2-methyl-1,3-benzothiazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-benzothiazol-5-ol

CAS RN

68867-14-1
Record name 2-methyl-1,3-benzothiazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-benzothiazol-5-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Cannalire, D Tarantino, G Piorkowski, T Carletti… - Antiviral Research, 2019 - Elsevier
We report the design, synthesis, and biological evaluation of a class of 1H-pyrido[2,1-b][1,3]benzothiazol-1-ones originated from compound 1, previously identified as anti-flavivirus …
Number of citations: 21 www.sciencedirect.com
G Manfroni, F Meschini, ML Barreca, P Leyssen… - Bioorganic & medicinal …, 2012 - Elsevier
Hepatitis C virus (HCV) infection has been recognized as the major cause of liver failure that can lead to hepatocellular carcinoma. Among all the HCV proteins, NS5B polymerase …
Number of citations: 52 www.sciencedirect.com
M Sole Burali, V Cecchetti… - Current Medicinal …, 2023 - ingentaconnect.com
Sulfur and oxygen containing-compounds are a relevant class of derivatives that is constantly growing due to their wide range of pharmacological activity, including the antiviral one. As …
Number of citations: 2 www.ingentaconnect.com

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